(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol

Description

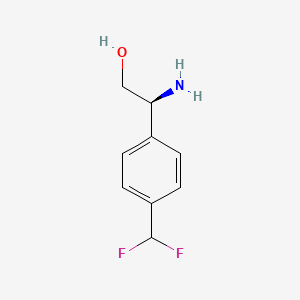

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as ethan-1-ol, a two-carbon alcohol. Substituents are prioritized according to IUPAC rules:

- A 4-(difluoromethyl)phenyl group is attached to the second carbon (C2) of the ethanol backbone.

- An amino group (-NH2) is bonded to the same C2 atom.

The full systematic name is (S)-2-amino-2-[4-(difluoromethyl)phenyl]ethan-1-ol , reflecting the stereochemistry at C2. The structural formula can be represented as:

$$ \text{C}6\text{H}4(\text{CF}2\text{H})-\text{C}(\text{NH}2)(\text{CH}_2\text{OH}) $$

where the benzene ring bears a difluoromethyl group at the para position, and the chiral center at C2 is explicitly denoted.

The SMILES notation further clarifies stereochemistry:

FC(F)C1=CC=C(C=C1)[C@@H](CO)N

The @@ symbol indicates the S-configuration at C2, as per the Cahn-Ingold-Prelog priority rules.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized under multiple designations across chemical databases and commercial catalogs:

The hydrochloride salt of this compound is frequently encountered in synthetic applications, with the molecular formula C₉H₁₂ClF₂NO and a molar mass of 223.65 g/mol . The inclusion of hydrochloric acid (HCl) stabilizes the amino group, enhancing solubility for laboratory use.

Stereochemical Configuration Analysis at C2 Position

The chiral center at C2 arises from the tetrahedral bonding of four distinct groups:

- Amino group (-NH₂)

- 4-(Difluoromethyl)phenyl substituent

- Hydroxymethyl group (-CH₂OH)

- Hydrogen atom (-H)

Applying the Cahn-Ingold-Prelog rules :

- Priority assignment :

- 1st : -NH₂ (highest atomic number: N = 7)

- 2nd : -C₆H₃(CF₂H) (substituent with highest precedence: C > F)

- 3rd : -CH₂OH (oxygen-containing group)

- 4th : -H

- Spatial orientation :

This stereochemical assignment is critical for understanding the compound’s interactions in enantioselective reactions and biological systems. The specific optical rotation and chromatographic behavior (e.g., HPLC retention times) would further distinguish it from its (R)-enantiomer, though such data are not explicitly provided in the available sources.

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(2S)-2-amino-2-[4-(difluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H11F2NO/c10-9(11)7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m1/s1 |

InChI Key |

PSQYWGCPMAQXAX-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)C(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor, such as 4-(difluoromethyl)benzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine via reductive amination using reagents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques like automated chromatography for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups: The difluoromethyl group in the target compound (-CF₂H) offers moderate electron-withdrawing effects, balancing lipophilicity and polarity better than trifluoromethyl (-CF₃) or chloro (-Cl) groups . Halogen vs. Ring Rigidity: The benzo[d][1,3]dioxolyl group in introduces conformational rigidity, which may restrict binding to flexible enzyme active sites but enhance selectivity.

Biological Implications: Metabolic Stability: Fluorinated derivatives generally exhibit slower oxidative metabolism due to C-F bond strength. The difluoromethyl group may offer superior stability compared to mono-fluoro analogs (e.g., ) but less than trifluoromethyl derivatives . Solubility: Hydroxyl and amino groups provide polarity, but bulky substituents (e.g., -Br or -CF₃ ) reduce aqueous solubility, requiring formulation optimization.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogous triazole derivatives (e.g., α-halogenated ketone reactions as in ), though regioselective difluoromethylation at the para position may require specialized fluorinating agents.

Biological Activity

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a difluoromethyl group attached to a phenyl ring, is being studied for its interactions with various biological targets and its implications in therapeutic applications.

- Molecular Formula : C9H10F2N

- Molar Mass : Approximately 175.18 g/mol

- IUPAC Name : (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethanol

The presence of the difluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

This compound functions through several mechanisms, including:

- Inhibition of Enzymatic Activity : The amino alcohol group may interact with enzymes, acting as an inhibitor or modulator in various biochemical pathways.

- Binding Affinity : The difluoromethyl substituent can enhance binding affinity to specific receptors or enzymes, which is crucial for its therapeutic efficacy.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating conditions such as:

- Inflammation : Preliminary studies suggest anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

- Cancer : The compound's ability to inhibit cell proliferation has been explored in cancer research, showing promise in reducing viability in certain cancer cell lines.

Case Studies and Research Findings

-

In vitro Studies :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF7 breast cancer cells while exhibiting lower toxicity towards normal cells (MCF10A). This selectivity suggests a favorable therapeutic index for potential anticancer applications .

- Anti-inflammatory Activity :

- Binding Studies :

Comparative Biological Activity Table

| Compound Name | Activity Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Anti-cancer | 15 | High |

| (S)-2-amino-2-(phenyl)ethan-1-ol | Anti-inflammatory | 20 | Moderate |

| Fluconazole analogs | Antifungal | 0.8 | Low |

Note: IC50 values represent the concentration required to inhibit 50% of the target activity; lower values indicate higher potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.